molecular formula C12H21NO3 B153368 Tert-butyl 4-acetylpiperidine-1-carboxylate CAS No. 206989-61-9

Tert-butyl 4-acetylpiperidine-1-carboxylate

Cat. No. B153368
CAS RN: 206989-61-9
M. Wt: 227.3 g/mol
InChI Key: HNVBBNZWMSTMAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetylpiperidine-1-carboxylate (TBAPC) is an organic compound that has been widely studied in various scientific fields. It is a versatile compound that can be used in a variety of ways, including synthesis, research applications, and laboratory experiments.

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Piperidine Derivatives : Tert-butyl 4-acetylpiperidine-1-carboxylate derivatives are used in synthesizing various piperidine derivatives, which are important in medicinal chemistry. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by reaction with BrCH2CH=CRR’ yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for the preparation of a wide range of piperidine derivatives (Moskalenko & Boev, 2014).

  • Intermediate in Synthesis of Jak3 Inhibitor : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound closely related to this compound, is an important intermediate in the synthesis of a novel protein tyrosine kinase Jak3 inhibitor (Xin-zhi, 2011).

  • Stereoselective Synthesis of Substituted Compounds : The stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are derived from this compound, is another notable application. These compounds are valuable for generating cis and trans isomers of piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

  • Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is used as an intermediate in synthesizing small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang, Ye, Xu, & Xu, 2018).

  • X-Ray Studies and Molecular Packing : X-ray studies reveal interesting aspects of this compound derivatives. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show molecular packing driven by strong hydrogen bonds, which is crucial for understanding their chemical behavior (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Creation of Fused Bicyclic Systems : Tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, derived from this compound, are used for the cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This highlights their role in synthesizing complex bicyclic systems (Moskalenko & Boev, 2014).

Safety and Hazards

The safety information available indicates that tert-butyl 4-acetylpiperidine-1-carboxylate is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

tert-butyl 4-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVBBNZWMSTMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450938
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206989-61-9
Record name 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206989-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods I

Procedure details

A solution of 1-(tert-butoxycarbonyl)-4-(N-methyl-N-methoxycarboxamido)piperidine (from Piperidine 8, Step A) in anhydrous ether (400 mL) at 0° C. was treated with 55 mL of 1.4 M methyl magnesium bromide in 3:1 toluene and THF over 30 min. After stirring at 0° C. for 1 h, the reaction was poured into a mixture of ice water (400 mL) and acetic acid (8 mL, 150 mmol). The layers were separated and the aqueous layer was extracted twice with ether. The combined organic layers were washed with 0.1 N HCl (200 mL), 3% sodium bicarbonate (200 mL), water (200 mL) and brine (200 mL), dried over sodium sulfate, and concentrated to give the crude product (14.322 g). Flash chromatography (20–80% ethyl acetate in hexanes) gave the title compound as a yellowish oil. Rf: 0.27 (25% ethyl acetate in hexanes). Some starting Weinreb amide was also recovered. Rf: 0.10 (25% ethyl acetate in hexanes). 1H NMR (500 MHz, CDCl3) δ 4.07–4.14 (m, 2H), 2.75–2.83 (m, 2H), 2.46 (tt, J=11.3 and 3.8 Hz, 1H), 2.17 (s, 3H), 1.82–1.87 (m, 2H), 1.48–1.57 (m, 2 H), 1.46 (s, 9H).
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55 mL
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400 mL
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ice water
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400 mL
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8 mL
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hexanes
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (4.0 g, 14.69 mmol) in tetrahydrofuran (50 mL) was added methylmagnesium bromide solution (5.25 g, 44.06 mmol, 3M) at −70° C. over 0.5 hour. The resultant mixture was stirred at room temperature for 16 hours. The reaction solution was adjusted pH to 6.0 by 1.0M hydrochloride solution. The aqueous phase was extracted with ethyl acetate (100 ml*3). The combined organic layers was washed with brine, dried over sodium sulfate and concentrated under vacuum to give tert-butyl 4-acetylpiperidine-1-carboxylate as a yellow liquid (2.6 g, yield 77.8%). LRMS (M+H+) m/z: calcd 227.15. found 228.
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4 g
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5.25 g
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50 mL
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Synthesis routes and methods III

Procedure details

A 3-neck, 250 mL round bottom flask was charged with a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (9.9 g) in Et2O (120 mL). The flask was purged with nitrogen and then cooled in a CO2/acetone bath. Methylmagnesium bromide (26.8 mL of a 3.0 M solution in Et2O, 80 mmol) was added dropwise over 10 min to the amide. The resulting thick mixture was warmed to 0° C. and then stirred for 40 min before being poured into 2 M HCl solution (50 mL). The mixture was diluted with Et2O (100 mL), washed with brine, dried (MgSO4) and concentrated on a rotary evaporator to give tert-butyl 4-acetylpiperidine-1-carboxylate (7.3 g, 32.1 mmol, 80% yield) as a colorless oil. The product partly crystallized on standing at RT. 1H-NMR (400 MHz, CDCl3) δ ppm 4.06 (2 H, s), 2.74 (2 H, s), 2.42 (1 H, s), 2.12 (2 H, s), 1.78 (2 H, s), 1.49 (2 H, s), 1.41 (9 H, s).
Quantity
9.9 g
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120 mL
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Synthesis routes and methods IV

Procedure details

To a 500 ml round bottom flask was added tert-butyl-4-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate (29 g, 106 mmol) and 150 ml tetrahydrofuran. The resulting solution was cooled with ice bath and methylmagnesium chloride tetrahydrofuran solution (42.6 ml, 3M, 128 mmol) was added by a syringe. The mixture was stirred at 0° C. for 30 minutes. It was diluted with 200 ml of ether and the resulting mixture was washed twice with 150 ml saturated ammonium chloride solution. The organics were dried over sodium sulfate, filtered and concentrated. The crude product was used for next step without further purification.
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29 g
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150 mL
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methylmagnesium chloride tetrahydrofuran
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42.6 mL
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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